![molecular formula C23H18FN3O5S B2438342 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252912-45-0](/img/structure/B2438342.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Overview
Description
The compound “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide” is an organic compound . It belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present . It includes a benzodioxole group, a thieno[3,2-d]pyrimidin-1-yl group, and a fluorophenyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 594.67 . It has 14 hydrogen bond acceptors and 2 hydrogen bond donors . It has a partition coefficient (logP) of 5.097 and a distribution coefficient (logD) of 5.097 . Its water solubility (LogSw) is -5.34 . It has a polar surface area of 117.714 . It has no chiral centers .
Scientific Research Applications
Antitumor Activity
Research has highlighted the potential of thieno[3,2-d]pyrimidine derivatives in antitumor activity. For instance, Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, showing potent anticancer activity comparable to doxorubicin on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017). Similarly, Xiong Jing (2011) reported the synthesis of related compounds with selective anti-tumor activities (Xiong Jing, 2011).
Anti-Inflammatory Activity
K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found significant anti-inflammatory activity in some compounds (Sunder & Maleraju, 2013).
Antimicrobial and Antioxidant Activities
M. Litvinchuk et al. (2021) developed a synthesis method for 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives and found that some compounds exhibited significant antimicrobial and antioxidant effects (Litvinchuk et al., 2021).
Antinociceptive and Anti-inflammatory Properties
T. Selvam et al. (2012) synthesized thiazolopyrimidine derivatives, evaluating them for antinociceptive and anti-inflammatory properties. Some derivatives showed significant activities in these areas (Selvam et al., 2012).
Dual Inhibition of Dihydrofolate Reductase and Thymidylate Synthase
A. Gangjee et al. (2005) designed and synthesized compounds based on the thieno[3,2-d]pyrimidine scaffold, which showed potent inhibition against both human dihydrofolate reductase and human thymidylate synthase, indicating potential as antitumor agents (Gangjee et al., 2005).
Mechanism of Action
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5S/c24-16-4-1-14(2-5-16)11-27-22(29)21-17(7-8-33-21)26(23(27)30)12-20(28)25-10-15-3-6-18-19(9-15)32-13-31-18/h1-9,21H,10-13H2/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUPMBIQGNJZIB-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C[N+]3=C4C=CSC4C(=O)N(C3=O)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN3O5S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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